molecular formula C14H19NO2 B13353175 4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol

4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B13353175
M. Wt: 233.31 g/mol
InChI Key: NCWDSELNPMPPSR-UHFFFAOYSA-N
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Description

4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring substituted with an isoindolinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, where an aldehyde reacts with a homoallylic alcohol in the presence of an acid catalyst. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of iron-modified silica catalysts can produce substituted tetrahydropyranols .

Industrial Production Methods

Industrial production of this compound may involve similar Prins cyclization reactions but on a larger scale. The use of solid acid catalysts, such as iron chloride-modified silica, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isoindolin-2-ylmethyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the isoindolinylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality in various applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(1,3-dihydroisoindol-2-ylmethyl)oxan-4-ol

InChI

InChI=1S/C14H19NO2/c16-14(5-7-17-8-6-14)11-15-9-12-3-1-2-4-13(12)10-15/h1-4,16H,5-11H2

InChI Key

NCWDSELNPMPPSR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN2CC3=CC=CC=C3C2)O

Origin of Product

United States

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